cefpirome sulfate
Description
Evolution of Cephalosporin (B10832234) Chemistry and Biological ActivityThe evolution of cephalosporin chemistry has involved modifications to the basic cephem structure to improve antibacterial activity, pharmacokinetic properties, and resistance to β-lactamasesnih.govwikipedia.org. The core structure, 7-aminocephalosporanic acid, is relatively stable to acid hydrolysis and tolerant to β-lactamaseswikipedia.org. Modifications at position 7 of the β-lactam ring primarily influence antibacterial activity, while changes at position 3 of the dihydrothiazine ring can alter pharmacokinetic properties and receptor binding affinitywikipedia.org. The introduction of the aminothiazolylmethoxyimino group at C-7 and the cyclopentapyridine group at C-3 in cefpirome (B1668871) are key chemical features contributing to its broad spectrum and stability against many β-lactamasesptfarm.plresearchgate.net. The zwitterionic nature, a characteristic of fourth-generation cephalosporins like cefpirome, enhances their penetration into Gram-negative bacterianih.govwikipedia.orgsrce.hr. This structural evolution has resulted in compounds with improved profiles compared to earlier generations, particularly in overcoming resistance mechanisms and expanding the spectrum of activityresearchgate.net.
Detailed Research Findings:
Research into cefpirome sulfate (B86663) has explored its stability and in vitro activity. Studies on its stability in aqueous solutions have shown it is most stable in the pH range of 4-6, with degradation occurring more rapidly at higher pH values ptfarm.pl. The degradation in aqueous solutions follows pseudo-first-order kinetics ptfarm.pl.
In vitro studies have provided data on the minimum inhibitory concentrations (MICs) of cefpirome against various bacteria. Representative MIC values have been reported for organisms such as Campylobacter jejuni (0.5 µg/mL – 8 µg/mL) and Klebsiella pneumoniae (0.032 µg/mL - 0.125 µg/mL) toku-e.com. Comparative studies have demonstrated that cefpirome exhibits high activity against methicillin-sensitive staphylococci and enterococci compared to some third-generation cephalosporins jpma.org.pk. Its activity against Pseudomonas aeruginosa has been found to be comparable to or greater than some other cephalosporins like cefoperazone (B1668861) and ceftizoxime (B193995) jpma.org.pk.
The stability of cefpirome against β-lactamases is a crucial research finding. Its relatively low affinity for these enzymes is considered a reason for its high activity against enzyme-producing strains toku-e.comresearchgate.net. While stable against most plasmid- and chromosome-mediated β-lactamases, it may be susceptible to extended-spectrum plasmid-mediated SHV enzymes .
Data Table:
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₄N₆O₉S₃ (Sulfate salt form) | nih.govfishersci.ca |
| Molecular Weight | 612.7 g/mol (Sulfate salt form) | nih.govfishersci.ca |
| CAS Number | 98753-19-6 | nih.govtoku-e.comfishersci.ca |
| PubChem CID (Sulfate) | 11954008 | nih.gov |
| PubChem CID (Cefpirome) | 5479539 | mims.comnih.govguidetopharmacology.org |
| Appearance | White or pale yellowish white, crystalline powder | toku-e.comptfarm.pllabscoop.com |
| Solubility | Soluble in water ptfarm.pl, slightly soluble in DMSO toku-e.comfishersci.ca | toku-e.comptfarm.plfishersci.ca |
| pH Stability | Most stable in aqueous solutions in the pH range of 4-6 | ptfarm.pl |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis via binding to PBPs | nih.govpatsnap.com |
| Classification | Fourth-generation cephalosporin | nih.govontosight.aiptfarm.pl |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H24N6O9S3 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-; |
InChI Key |
RKTNPKZEPLCLSF-JCYJKQRTSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |
Origin of Product |
United States |
Molecular and Structural Investigations
Advanced Structural Characterization
Understanding the precise molecular structure and conformation of cefpirome (B1668871) sulfate (B86663) is crucial for elucidating its mechanism of action and its interactions with bacterial targets.
Spectroscopic Techniques in Elucidation (e.g., NMR, Mass Spectrometry, FT-IR)
Spectroscopic methods play a vital role in the structural characterization of cefpirome sulfate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to confirm its structure and analyze its properties.
NMR spectroscopy, including ¹H and ¹³C NMR, is used to determine the arrangement of atoms within the molecule and confirm the presence of specific functional groups. ptfarm.plresearchgate.netnih.gov FT-IR spectroscopy provides information about the vibrational modes of the molecule, helping to identify key bonds and functional groups present in this compound. researchgate.netnih.gov Mass spectrometry is utilized to determine the molecular weight and formula of this compound and to analyze its fragmentation pattern, which further aids in structural confirmation and the identification of related impurities or degradation products. researchgate.net Studies investigating interactions of cefpirome with other compounds, such as hypoglycemic agents and ACE-inhibitors, have also utilized FT-IR, ¹H-NMR, and ¹³C-NMR to elucidate the structures of complexes formed. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of cephalosporins impact their antibacterial potency, spectrum, and stability. This compound's unique activity profile is a result of specific substituents at the C-7 and C-3 positions of the cephalosporin (B10832234) nucleus. ptfarm.plptfarm.plnih.gov
Impact of C-7 Side Chain Modifications (e.g., oxyimino, heteroarylacetamido groups)
The C-7 side chain is a primary determinant of a cephalosporin's activity spectrum and its resistance to β-lactamase enzymes. scribd.comnih.govslideshare.net In cefpirome, the C-7 side chain features a (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido group. wikipedia.orgptfarm.plptfarm.pl The presence of the oxyimino moiety (specifically, the methoxyimino group) at the α-position of the C-7 acylamino side chain is crucial for conferring stability against hydrolysis by many β-lactamases, including Class I chromosomal β-lactamases. ptfarm.plnih.govoup.comcopbela.org This structural feature is common among fourth-generation cephalosporins and contributes significantly to their expanded spectrum of activity against Gram-negative bacteria that produce these enzymes. nih.govoup.com The aminothiazolyl ring in the C-7 side chain is also important for optimal interaction with penicillin-binding proteins (PBPs). asm.orgresearchgate.net Modifications to the heteroarylacetamido group at C-7 have been explored in SAR studies to optimize antibacterial activity. nih.gov
Influence of C-3 Side Chain Substituents (e.g., quaternary ammonium (B1175870), cyclopentenopyridine)
The substituent at the C-3 position of the cephalosporin nucleus also significantly influences the pharmacokinetic properties, metabolic stability, and antibacterial activity, particularly against Gram-negative bacteria. scribd.comnih.govpharmacy180.com this compound possesses a cyclopentenopyridinium group attached to the C-3 methylene. wikipedia.orgptfarm.plptfarm.plnih.govresearchgate.net This positively charged quaternary ammonium moiety at C-3 is a defining characteristic of many fourth-generation cephalosporins. nih.govnih.govoup.comwikipedia.orgnih.govresearchgate.net The quaternary nitrogen imparts several advantages, including enhanced penetration through the outer membrane porins of Gram-negative bacteria and reduced affinity for chromosomal cephalosporinases compared to earlier generation cephalosporins. nih.govoup.comwikipedia.orgnih.govresearchgate.netingentaconnect.com This improved permeability allows a greater concentration of the antibiotic to reach the periplasmic space where the PBPs are located. nih.govoup.com SAR studies on C-3 modifications have shown that different quaternary ammonium substituents can influence the spectrum and potency of activity. nih.govnih.gov The cyclopentenopyridinium group in cefpirome contributes to its zwitterionic nature at physiological pH. researchgate.net
Zwitterionic Characteristics and Their Role in Biological Activity
Cefpirome is described as a zwitterionic compound. nih.govoup.comresearchgate.netwikipedia.orgnih.govingentaconnect.com This zwitterionic nature arises from the presence of both a negatively charged carboxylate group at C-4 and a positively charged quaternary ammonium group at the C-3 side chain at physiological pH. researchgate.netwikipedia.orgingentaconnect.com This dipolar ionic character is a key feature of fourth-generation cephalosporins like cefpirome and cefepime (B1668827). wikipedia.orgingentaconnect.com The zwitterionic structure facilitates rapid penetration across the outer membrane of Gram-negative bacteria, likely by utilizing porin channels. nih.govoup.comwikipedia.orgnih.govresearchgate.netingentaconnect.come-journals.in It is thought that the positive charge helps orient the molecule towards the entrance of the porin channels. wikipedia.org This enhanced penetration contributes to the improved activity of cefpirome against many Gram-negative pathogens, including those resistant to earlier cephalosporins due to reduced outer membrane permeability or high levels of β-lactamase production. nih.govoup.comingentaconnect.com The zwitterionic nature, in combination with the stable C-7 oxyimino side chain, contributes to cefpirome's ability to reach and effectively inhibit PBPs in the periplasmic space. nih.govoup.come-journals.in
Computational Chemistry and Molecular Modeling Approaches in SAR
Computational chemistry and molecular modeling approaches have been employed to investigate the structure-activity relationships (SAR) of this compound and related cephalosporins. These in silico methods provide insights into the molecular properties that govern antibacterial activity and interactions with biological targets, primarily penicillin-binding proteins (PBPs).
Studies have utilized various computational descriptors and techniques, including multiple linear regression (MLR) and partial least squares (PLS) analyses, to develop predictive models for properties relevant to drug behavior, such as IAM retention factors (logkw(IAM)). patsnap.com These models have explored the role of lipophilicity, both experimental and calculated, as well as contributions from physicochemical, constitutional, topological, and 3D descriptors. patsnap.com Research indicates that while lipophilicity-based models are informative, lipophilicity-independent models relying solely on computational descriptors can offer comparable performance and are advantageous for screening large compound libraries in early drug discovery. patsnap.com
Molecular docking calculations have been performed on sets of compounds to predict binding affinities and identify potential interaction mechanisms with target proteins. patsnap.com For instance, docking calculations have been used to identify compounds with inhibitory activity against specific bacterial enzymes, and subsequent detailed analyses using molecular dynamics (MD) and frontier molecular orbital (FMO) calculations have suggested interaction mechanisms, such as hydrogen bond formation between a compound's hydroxyl group and a residue in the target protein. patsnap.com
Quantitative Structure-Activity Relationship (QSAR) studies, including those employing artificial neural networks (ANN), have been used to distinguish compounds with antibacterial activity based on molecular descriptors. mdpi.com For example, a QSAR model based on 34 'inductive' QSAR descriptors alone achieved a high correct separation rate of compounds with and without antibacterial activity in a large dataset. mdpi.com These computational models serve as valuable tools for automated pre-virtual screening and combinatorial library design. mdpi.com
Investigations into the SAR of cefpirome series have also involved the synthesis and testing of analogues with modifications at the 7-heteroarylacetamido and 3'-ammonium substituents. nih.gov These studies, while primarily experimental, inform computational efforts by providing biological activity data for correlation with calculated molecular properties. For example, variations in the 7-side chain (e.g., 7-[5-amino-1,2,4-thiadiazol-3-yl] and 7-[4-aminopyrimidin-2-yl] analogues) and the 3'-ammonium function have been shown to impact antibacterial activity. nih.gov The attachment of a pyridinium (B92312) group at the C-3 position via a thiomethyl or aminomethyl bridge has been noted to influence antibacterial activity. nih.gov Further SAR studies involving 7 alpha-methoxy and 7 alpha-formamido analogues of cefpirome have demonstrated how specific structural modifications affect activity against aerobic and anaerobic bacteria, providing data points for computational modeling and prediction of activity based on structural features. nih.gov
While specific detailed data tables directly linking computational parameters to the SAR of this compound were not extensively available in the search results, the cited studies highlight the application of these methods in understanding the molecular basis of its activity and guiding the design of related compounds. patsnap.commdpi.comnih.govnih.gov The computational data available for this compound itself includes parameters such as TPSA (228.52), LogP (-0.7046), number of hydrogen bond acceptors (12), hydrogen bond donors (4), and rotatable bonds (7). chemscene.com These parameters are fundamental in computational studies aimed at predicting molecular behavior and interactions.
Mechanism of Antimicrobial Action at the Molecular Level
Detailed Interactions with Penicillin-Binding Proteins (PBPs)
Penicillin-Binding Proteins (PBPs) are bacterial enzymes that catalyze the transpeptidation reaction, a key step in cross-linking peptidoglycan chains to provide structural strength to the cell wall. toku-e.comtoku-e.com Cefpirome (B1668871) sulfate (B86663) binds to these essential PBPs, inhibiting their activity. patsnap.combiocon.com
Specific PBP Binding Affinities
Cefpirome sulfate exhibits high affinity for multiple PBPs, which contributes to its broad-spectrum activity and potentially reduces the likelihood of resistance development compared to antibiotics targeting a single PBP. patsnap.com It binds with high affinity to PBP 3 in E. coli, PBPs 3 and 1a in P. aeruginosa, PBP1b in S. pneumoniae, and PBPs 1 and 2 in S. aureus. researchgate.net
Inhibition Kinetics of Peptidoglycan Transpeptidases
Like other β-lactams, this compound acts as a substrate mimic for the transpeptidase domains of PBPs. nih.gov The active-site serine residue of these proteins performs a nucleophilic attack on the β-lactam carbonyl, forming a stable acyl-enzyme complex. nih.govannamalaiuniversity.ac.in The slow hydrolysis of this intermediate leads to the functionally irreversible inhibition of the affected transpeptidases, thereby blocking the cross-linking of peptidoglycan chains. nih.govannamalaiuniversity.ac.incopbela.org
Cellular Penetration Mechanisms in Bacterial Envelopes
For this compound to reach its PBP targets, it must penetrate the bacterial cell envelope. The mechanisms of penetration differ between Gram-positive and Gram-negative bacteria due to structural differences in their cell walls.
Outer Membrane Permeation in Gram-Negative Bacteria
Gram-negative bacteria possess an outer membrane that acts as a barrier to many antibiotics. Cefpirome, being a zwitterionic compound with a compact dipolar structure, can penetrate the outer membrane of Gram-negative bacteria relatively quickly. cabidigitallibrary.orgtoku-e.comtoku-e.com This facilitates its access to the periplasmic space where PBPs are located. patsnap.comtoku-e.comtoku-e.combiocon.compacific.edu Cefpirome permeates faster through the outer bacterial membrane of E. cloacae than ceftriaxone (B1232239) and cefotaxime (B1668864). researchgate.net
Role of Porins and Efflux Pumps in Entry
Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the passage of hydrophilic molecules, including some antibiotics. asm.org Cefpirome's ability to penetrate the outer membrane is likely facilitated by these porin channels. researchgate.net
Efflux pumps are bacterial transport systems that can actively expel antibiotics and other toxic compounds from the cell, contributing to antibiotic resistance. asm.orgmdpi.com While efflux pumps can affect the intracellular concentration of antibiotics, including fourth-generation cephalosporins like cefpirome, cefpirome has shown stability against many beta-lactamases, which are another common resistance mechanism. patsnap.comguardianpharmatama.comresearchgate.netresearchgate.net Some efflux systems, such as MexCD-OprJ in P. aeruginosa, have been reported to export fourth-generation cephems like cefpirome. caister.com Overexpression of efflux pumps like MexVW in P. aeruginosa can also confer resistance to cefpirome. mdpi.com this compound has been observed to enhance cell membrane permeability, potentially influencing the mechanism of efflux pumps. rhhz.net
Molecular Basis of Cell Wall Lysis Induction
The inhibition of PBP activity by this compound disrupts the synthesis of the peptidoglycan layer, weakening the bacterial cell wall. patsnap.comtoku-e.comtoku-e.combiocon.com This compromised structural integrity makes the bacteria susceptible to osmotic lysis, as the internal turgor pressure is no longer counteracted by a rigid cell wall. patsnap.com Additionally, β-lactam antibiotics can trigger the activation of bacterial cell wall autolytic enzymes, such as autolysins and lytic transglycosylases, which further degrade the peptidoglycan layer, contributing to cell lysis and death. nih.govdrugbank.com
Preclinical Antimicrobial Spectrum and Potency
In Vitro Activity Against Gram-Negative Organisms
Efficacy Against Haemophilus species
Cefpirome (B1668871) has demonstrated high activity against Haemophilus influenzae, including type b strains. psu.eduresearchgate.netnih.gov Studies in experimental animal models of meningitis caused by Haemophilus influenzae type b have shown significant reductions in bacterial concentrations in cerebrospinal fluid (CSF) following cefpirome treatment compared to untreated groups. psu.eduresearchgate.netnih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for cefpirome against a test strain of H. influenzae were reported as 0.0156 µg/ml for both. psu.edu While cefpirome is generally highly active, some Haemophilus species have developed varying degrees of resistance. toku-e.comwikipedia.org
Activity Against Anaerobic and Other Bacteria
Cefpirome exhibits activity against a range of Gram-positive and Gram-negative aerobic bacteria. tcichemicals.comguardianpharmatama.comlabscoop.com It is generally more active against Gram-negative bacteria compared to first and second-generation cephalosporins. tcichemicals.comlabscoop.com This includes activity against many members of the Enterobacteriaceae family, Pseudomonas aeruginosa, and Acinetobacter spp. ncats.ionih.govwikipedia.org Cefpirome is also highly active against Gram-positive cocci such as Streptococcus pneumoniae, regardless of penicillin susceptibility, and has good activity against Staphylococcus aureus and coagulase-negative staphylococci, with the exception of methicillin-resistant strains. tcichemicals.comlabscoop.comncats.ionih.gov
Against anaerobic bacteria, cefpirome's activity is more limited. It generally has little useful activity against the Bacteroides fragilis group or Bacteroides oralis group. nih.gov However, it has shown activity against most other anaerobes. nih.gov Some sources indicate that cefpirome does not harm anaerobic bacteria, thus sparing intestinal flora. scialert.netnih.gov Resistance to cefpirome has been observed in many Bacteroides species and Enterococci. toku-e.comwikipedia.org Clostridium difficile and some other Clostridium species have also been reported as resistant. nih.gov
Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Determination Methodologies
The determination of MIC and MBC values is a fundamental prerequisite before proceeding to in vivo evaluations of antimicrobial agents. doctorlib.org These values indicate the inherent susceptibility of a microorganism to a substance. doctorlib.org
Standard methodologies for determining MIC and MBC values for cefpirome include broth dilution techniques, such as the microtiter technique with serial twofold dilutions. psu.eduresearchgate.netasm.orgnih.gov For instance, in studies involving Escherichia coli and Haemophilus influenzae, MICs and MBCs were determined using a microtiter technique with serial twofold dilutions in appropriate broth (Mueller-Hinton broth for E. coli and Mueller-Hinton broth with supplement C for H. influenzae). psu.eduresearchgate.net The inoculum size is typically standardized, for example, around 105 CFU/ml. psu.edu
The MIC is defined as the lowest concentration of the antibiotic that inhibits visible growth after a specified incubation period, such as 24 hours at 37°C. psu.edu To determine the MBC, quantitative subcultures are made from wells showing no visible growth onto agar (B569324) plates. psu.edu The MBC is defined as the lowest concentration of antibiotic that kills a significant percentage (e.g., 99.9% or more) of the original inoculum after incubation. psu.edu
MIC determination can also be performed using methods like disk diffusion tests and MIC strips, which employ a predefined quantitative gradient of the antimicrobial agent on a paper strip. nih.govhimedialabs.com These methods are commonly used in clinical in vitro microbiological antimicrobial susceptibility tests. toku-e.comhimedialabs.com
Factors Influencing In Vitro Potency (e.g., inoculum effect, pH)
Environmental factors, such as pH and inoculum size, can significantly affect the in vitro activity and potency of antibiotics. doctorlib.org
The inoculum effect refers to a phenomenon where the MIC or MBC of an antibiotic increases with a higher initial bacterial inoculum size. This effect has been observed with cefpirome and other broad-spectrum cephalosporins. nih.gov Studies investigating the effect of inoculum size on the activity of cefpirome against Klebsiella pneumoniae strains producing SHV extended-spectrum beta-lactamases (ESBLs) found that an inoculum effect was detected for cefpirome, being more pronounced compared to some older cephalosporins. nih.gov At a high inoculum (e.g., 107 CFU/ml), many strains appeared resistant to cefpirome, whereas at a moderate inoculum (e.g., 105 CFU/ml), the MICs implied susceptibility for most SHV-producing klebsiellae. nih.gov The bactericidal activities of cefpirome against isogenic Escherichia coli strains producing certain SHV beta-lactamases were also found to be inoculum dependent. nih.gov
While the provided search results mention pH as a factor that can dramatically affect antibiotic activity in general doctorlib.org, specific detailed research findings on the influence of pH on cefpirome's in vitro potency were not prominently featured in the gathered information. However, antibiotic solutions for susceptibility testing are typically prepared in buffers with controlled pH, such as 0.1 M potassium phosphate (B84403) buffer, pH 7.4, to standardize conditions. asm.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Cefpirome | 5479539 |
| Cefpirome sulfate (B86663) | 11954008 |
| Sulbactam | 135395137 |
| Cefotaxime (B1668864) | 5479539 |
| Ceftazidime (B193861) | 5479539 |
| Ceftriaxone (B1232239) | 5479539 |
| Imipenem (B608078) | 5479539 |
| Ciprofloxacin | 5479539 |
| Gentamicin (B1671437) | 5479539 |
| Erythromycin | 5479539 |
| Cefoxitin | 5479539 |
| Metronidazole | 5479539 |
| Amoxicillin-clavulanic acid | 5479539 |
| Ticarcillin-clavulanate | 5479539 |
| Aztreonam | 5479539 |
| Vancomycin (B549263) | 5479539 |
| Linezolid | 5479539 |
| Penicillin | 5479539 |
| Cefazolin (B47455) | 5479539 |
| Cefuroxime | 5479539 |
| Levofloxacin | 5479539 |
| Clindamycin (B1669177) | 5479539 |
| Tetracycline | 5479539 |
Bacterial Resistance Mechanisms and Strategies
Stability Against and Interactions with β-Lactamases
A key factor in the effectiveness of cefpirome (B1668871) sulfate (B86663) against many resistant strains is its relative stability against hydrolysis by various β-lactamases. ncats.ioresearchgate.netnih.govtg.org.auresearchgate.netufrgs.br β-Lactamases are enzymes produced by bacteria that can hydrolyze the β-lactam ring, rendering the antibiotic inactive.
Cefpirome demonstrates high stability against a wide range of β-lactamases. researchgate.netnih.govresearchgate.net However, it is hydrolyzed to some extent by certain enzyme types. researchgate.netnih.govresearchgate.net Notably, it shows some susceptibility to R plasmid-mediated penicillinase of Richmond-Sykes type Va/b and to chromosomal cephalosporinases produced by Bacteroides species. researchgate.netnih.govresearchgate.net Despite this, cefpirome exhibits a very low affinity for chromosomal cephalosporinases found in problematic Gram-negative bacteria such as Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Proteus vulgaris. researchgate.netnih.govresearchgate.net Its stability against most plasmid- and chromosome-mediated β-lactamases contributes significantly to its activity against strains producing these enzymes, with the exception of extended-spectrum plasmid-mediated SHV enzymes. ncats.io
Furthermore, research indicates that cefpirome has a lower propensity to induce class I β-lactamase resistance compared to some other cephalosporins. ufrgs.br However, resistance mediated by structurally modified AmpC-type β-lactamases has been observed. For instance, a clinical isolate of Serratia marcescens with a 4-amino-acid deletion in its chromosome-encoded AmpC β-lactamase demonstrated significant hydrolysis of cefpirome, leading to resistance. nih.gov Similarly, an Escherichia coli clinical isolate producing an inhibitor-sensitive AmpC β-lactamase variant with a tripeptide deletion exhibited increased hydrolytic efficiency for cefpirome compared to the native enzyme. nih.gov Despite these instances of resistance mediated by altered AmpC enzymes, fourth-generation cephalosporins like cefpirome generally remain active against strains with derepressed or plasmidic AmpCs. conicet.gov.ar
Interaction with Chromosomal Cephalosporinases (e.g., AmpC)
Chromosomal cephalosporinases, such as AmpC β-lactamases, are another important resistance mechanism, particularly in Enterobacteriaceae and Pseudomonas aeruginosa. Cefpirome is hydrolyzed to some extent by chromosomal cephalosporinases from Bacteroides species. researchgate.netnih.govresearchgate.net However, it exhibits a very low affinity for the chromosomal cephalosporinases produced by species like Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Proteus vulgaris. researchgate.netnih.govresearchgate.net This low affinity contributes to cefpirome's potent activity against strains that produce derepressed levels of class I (AmpC) β-lactamase, which are often resistant to third-generation cephalosporins. researchgate.net While cefpirome generally shows stability against chromosome-mediated β-lactamases ncats.io, specific structural modifications in AmpC enzymes, such as deletions, can lead to increased hydrolysis and reduced susceptibility to cefpirome. nih.govnih.gov
Conformational Stability of the β-Lactam Ring
The intrinsic stability of the β-lactam ring is fundamental to the activity of β-lactam antibiotics. Cefpirome, as a cephalosporin (B10832234), contains a β-lactam ring fused to a dihydrothiazine ring. toku-e.com This bicyclic structure distorts the amide bond within the β-lactam ring, increasing its reactivity and facilitating its interaction with PBPs. toku-e.comzellbio.eu Cephalosporins, in general, are inherently less susceptible to hydrolysis by β-lactamases compared to penicillin β-lactam antibiotics. zellbio.eu The specific chemical structure and modifications present in cefpirome further enhance its stability against enzymatic degradation by β-lactamases. patsnap.com While the β-lactam ring is the site of action and also the target for enzymatic inactivation, studies on the degradation of cefpirome in aqueous solutions have shown that the cephem ring can undergo degradation, leading to the release of isomers. nih.gov The stability of cefpirome sulfate in aqueous solutions is influenced by pH, with optimal stability observed in the pH range of 4-6. ptfarm.pl
Alterations in Penicillin-Binding Proteins (PBPs) as Resistance Mechanisms
Penicillin-binding proteins (PBPs) are the primary targets of this compound. These bacterial enzymes are essential for the final stages of peptidoglycan synthesis, the main component of the bacterial cell wall. toku-e.compatsnap.comtoku-e.com Cefpirome binds covalently to the active site of PBPs, inhibiting their transpeptidase and carboxypeptidase activities, which are necessary for cross-linking the peptidoglycan chains. zellbio.eupatsnap.commims.comncats.ionih.govtoku-e.com This inhibition weakens the cell wall, leading to osmotic lysis and bacterial cell death. toku-e.compatsnap.comtoku-e.com
Bacterial resistance can arise through alterations in the structure or expression of PBPs, which reduce the affinity of the antibiotic for its target. Cefpirome exhibits high affinity for multiple PBPs, including PBP 2 and PBP 3. patsnap.com This ability to bind to multiple targets is advantageous as it increases the antibiotic's effectiveness and reduces the likelihood of resistance developing through a single PBP modification, a mechanism that can affect antibiotics targeting only one PBP. patsnap.com However, alterations in specific PBPs can still contribute to reduced susceptibility or resistance to β-lactam antibiotics, including cephalosporins. mdpi.com
Efflux Pump Systems in Resistance
Efflux pumps are bacterial membrane proteins that actively transport various substrates, including antibiotics, out of the cell. Overexpression or increased activity of these pumps can lead to reduced intracellular antibiotic concentrations, thereby mediating resistance. nih.govasm.org In Gram-negative bacteria, Resistance-Nodulation-cell Division (RND) efflux pumps are particularly important contributors to multidrug resistance due to their broad substrate specificity. asm.orgnih.govnih.gov
Cefpirome's compact dipolar structure is thought to facilitate its rapid penetration through the outer membrane of Gram-negative bacteria, which is a factor contributing to its activity. toku-e.comtoku-e.comresearchgate.net However, efflux pumps can counteract this penetration. The MexVW efflux pump in Pseudomonas aeruginosa has been shown to confer resistance to cefpirome when overexpressed. nih.govnih.gov Similarly, the MexCD-OprJ pump has also been implicated in conferring resistance to cefpirome. asm.org Studies have also suggested that cephalosporins, including this compound, can enhance cell membrane permeability, which might, in turn, promote the activity of efflux pumps and potentially facilitate the horizontal transfer of antibiotic resistance genes. rhhz.net Data from sludge fermentation studies indicated an increase in antibiotic resistance genes associated with the efflux pump category in the presence of this compound. rhhz.net
Cross-Resistance Profiles with Other Antibiotics
Cross-resistance occurs when resistance to one antibiotic confers resistance to other antibiotics. The cross-resistance profile of this compound with other antibiotics is an important consideration in clinical practice. The relative lack of cross-resistance between cefpirome and third-generation cephalosporins suggests that cefpirome may have a slightly different mechanism of action or interaction with resistance mechanisms compared to these agents. toku-e.comtoku-e.com
Studies have shown that bacteria resistant to third-generation cephalosporins like ceftazidime (B193861) or ceftriaxone (B1232239) were often susceptible to cefpirome. nih.gov Conversely, isolates resistant to cefpirome were frequently resistant to ceftazidime and ceftriaxone. nih.gov An exception to this pattern is Pseudomonas aeruginosa, which has shown cross-resistance to cefpirome, ceftazidime, and ceftriaxone. nih.gov
Cefpirome has demonstrated greater activity than ceftazidime against β-lactamase-producing Enterobacter, Citrobacter, and Klebsiella species that were resistant to piperacillin (B28561) and ceftazidime. nih.gov Furthermore, a significant proportion of coagulase-negative staphylococci resistant to various single agents, including imipenem (B608078), remained susceptible to cefpirome. nih.gov Cross-class resistance between imipenem and cefpirome against ciprofloxacin-resistant isolates was less evident compared to the cross-resistance observed with piperacillin, ceftazidime, and ceftriaxone. nih.gov Cefpirome also showed superior activity compared to ceftazidime against bacteria resistant to both piperacillin and gentamicin (B1671437), particularly coagulase-negative staphylococci and Enterobacter species. nih.gov
Despite its favorable activity against certain resistant strains, resistance to this compound has been observed in several bacterial species, including many Bacteroides, Enterococci, and Haemophilus species. toku-e.comwikipedia.orgzellbio.eutoku-e.com Bacteroides fragilis, enterococci, Pseudomonas spp., and staphylococci are reported to be resistant to this compound, with some Haemophilus spp. and pneumococci having developed resistance to varying degrees. wikipedia.org
Molecular Epidemiology of Resistance in Preclinical Isolates
The molecular epidemiology of resistance in preclinical isolates provides crucial insights into the potential for resistance development and dissemination before widespread clinical use of an antibiotic like this compound. Studies in preclinical settings, often involving laboratory strains or animal models, help to characterize the genetic basis of resistance and the mobile genetic elements that may facilitate its spread. Molecular typing methods are valuable tools for understanding the spread of resistant microorganisms and distinguishing clonal dissemination from horizontal gene transfer of resistance determinants. nih.gov
Resistance mechanisms to this compound in preclinical isolates primarily involve the production of β-lactamases and alterations in outer membrane proteins or penicillin-binding proteins (PBPs). Studies comparing cefpirome with other cephalosporins against Pseudomonas aeruginosa isolates with characterized resistance mechanisms have shown that cefpirome's activity can be impaired by increased intrinsic (non-β-lactamase-mediated) carbenicillin (B1668345) resistance. nih.gov However, cefpirome, similar to ceftazidime, remained active at lower concentrations against such strains compared to cefotaxime (B1668864) and ceftriaxone. nih.gov
Plasmid-mediated β-lactamases generally have less impact on cefpirome activity, with only specific enzymes like LCR-1 and PSE-2 shown to confer protection against cefpirome in P. aeruginosa in transconjugant studies. nih.gov Chromosomal β-lactamase derepression, particularly total derepression, can lead to resistance to cefpirome, although chromosomal β-lactamase appears to offer less protection against cefpirome compared to other tested cephalosporins. nih.gov Cefpirome has also been noted as a weak inducer of class I β-lactamases. nih.gov
Investigations into the selection of resistant variants in Enterobacter cloacae exposed to various β-lactams, including cefpirome, have shown that cefpirome can select for resistance to itself and other cephalosporins. oup.com However, the rate of resistance selection by cefpirome was reported to be lower than that of some other cephalosporins. oup.com Resistance selected by cefpirome in these preclinical models was generally stable even after passage in antibiotic-free medium. oup.com
Molecular characterization of resistance in specific preclinical isolates can reveal the genetic changes responsible. For instance, resistance to cefepime (B1668827) and cefpirome in a Serratia marcescens clinical isolate was linked to a 4-amino-acid deletion in the chromosome-encoded AmpC β-lactamase. nih.gov This genetic alteration in the blaAmpC gene resulted in an enzyme capable of significantly hydrolyzing cefepime and cefpirome, highlighting that structural modifications in AmpC-type β-lactamases can mediate resistance to expanded-spectrum cephalosporins. nih.gov
Preclinical studies also contribute to understanding the broader molecular epidemiology of resistance by identifying resistance genes and their mobile genetic elements in bacterial populations. The presence of integrons, which can carry antibiotic resistance gene cassettes, has been studied in Serratia spp. isolates, revealing the potential for dissemination of resistance determinants. dovepress.com While this study focused on clinical isolates, the principles of molecular epidemiology and the identification of mobile elements are directly applicable to preclinical investigations aimed at understanding how resistance might emerge and spread in controlled environments or animal models. nih.govdovepress.com
Data from preclinical studies often involve minimum inhibitory concentration (MIC) values and the identification of specific resistance genes or mutations. While specific comprehensive data tables solely focused on this compound resistance in preclinical isolates across diverse species were not extensively available in the immediate search results, the types of data generated in such studies include:
MIC values for cefpirome against panels of preclinical isolates with known or characterized resistance mechanisms.
Identification of β-lactamase genes (e.g., blaAmpC, plasmid-mediated ESBLs) and other resistance determinants (e.g., efflux pumps, porin alterations) in resistant preclinical strains.
Sequence analysis of resistance genes to identify specific mutations or deletions.
Molecular typing data (e.g., pulsed-field gel electrophoresis, multilocus sequence typing) to assess clonal relationships among resistant isolates in preclinical collections. psu.edunih.gov
An example of data that might be presented in a preclinical study table, based on the search results, could illustrate the MICs of cefpirome against P. aeruginosa isolates with different resistance profiles:
| P. aeruginosa Isolate Type | Primary Resistance Mechanism | Cefpirome MIC (mg/L) |
| Carbenicillin-Susceptible | None | Low |
| Increased Intrinsic Resistance | Non-β-lactamase mediated | < 16 |
| Plasmid-Mediated β-lactamase (non-LCR-1/PSE-2) | Specific plasmid β-lactamase | Low |
| Plasmid-Mediated β-lactamase (LCR-1/PSE-2) | LCR-1 or PSE-2 β-lactamase | Elevated |
| Partial Chromosomal AmpC Derepression | Increased chromosomal AmpC | 4-8 |
| Total Chromosomal AmpC Derepression | High-level chromosomal AmpC | 16-32 |
Note: This table is illustrative, based on findings regarding different resistance types and corresponding cefpirome activity nih.gov. Actual MIC values would vary depending on the specific isolates and experimental conditions.
Further detailed research findings in preclinical settings often involve genetic manipulation experiments, such as introducing specific resistance genes into susceptible strains or creating mutants with altered porins or efflux pumps, to directly assess their impact on cefpirome susceptibility. The molecular epidemiology in this context focuses on tracking the emergence and stability of resistance phenotypes and genotypes under selective pressure from cefpirome or other antibiotics in controlled laboratory or animal environments. oup.com
Pharmacokinetics and Pharmacodynamics Preclinical Models
Absorption and Distribution Studies in Animal Models
Pharmacokinetic studies of cefpirome (B1668871) sulfate (B86663) have been conducted in several animal species, including rats, dogs, goats, ewes, buffalo calves, monkeys, and rabbits, following intravenous (IV) and intramuscular (IM) administration. researchgate.netijvm.org.ilcabidigitallibrary.orgscispace.comicar.org.inresearchgate.net These studies provide insights into how the compound is absorbed into the bloodstream, distributed throughout the body, and the rate at which these processes occur.
Intravenous and Intramuscular Administration in Species (e.g., rats, dogs, goats, ewes, buffalo calves, monkeys, rabbits)
Following intravenous administration, cefpirome is rapidly distributed from the blood to tissues in buffalo calves. nih.gov In goats, intravenous administration revealed a volume of distribution at steady-state (Vdss) of 0.35 ± 0.01 L/kg and a total body clearance (ClB) of 2.13 ± 0.05 ml/min/kg. ijvm.org.il The elimination half-life after IV administration in goats was reported as 2.12 ± 0.14 h. ijvm.org.il In ewes, IV administration of 10 mg/kg resulted in a mean elimination half-life of 1.68 ± 0.21 h, a Vdarea of 0.28 ± 0.03 L/kg, and a ClB of 0.11 ± 0.00 L/h/kg. srce.hr
Intramuscular administration leads to the absorption of cefpirome into the systemic circulation. In goats, IM administration resulted in a peak plasma concentration (Cmax) of 10.97 ± 0.34 µg/mL attained at 0.5 h (Tmax). ijvm.org.il The elimination half-life following IM administration in goats was 2.09 ± 0.08 h. ijvm.org.il In buffalo calves, IM administration of 10 mg/kg resulted in a peak plasma concentration of 9.0 ± 0.5 µg/ml at 30 minutes, with an absorption half-life (t1/2Ka) of 0.19 ± 0.03 hr and an elimination half-life (t1/2 beta) of 2.39 ± 0.05 hr. researchgate.net In ewes, IM administration of 10 mg/kg led to a mean elimination half-life of 2.04 ± 0.06 h, a Vdarea of 0.45 ± 0.03 L/kg, and a ClB of 0.14 ± 0.01 L/h/kg. srce.hr The peak plasma level after IM administration in cattle was attained at 45 minutes post-dose. vef.hr
In rats and dogs, the pharmacokinetic profile of cefpirome was evaluated after single IV or IM doses. nih.gov A two-compartment open model was used for parameter calculation in these species. nih.gov The elimination half-lives after IV and IM administration of 20 mg/kg did not differ significantly, ranging from 0.4 h in rats to 1.1 h in dogs. nih.gov
Pharmacokinetic Parameters in Animal Models (Selected Studies)
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2β (h) | Vdarea (L/kg) | ClB (L/h/kg or ml/min/kg) | Bioavailability (%) |
| Goats | IV | 10 | - | - | 2.12 ± 0.14 | 0.35 ± 0.01 | 2.13 ± 0.05 (ml/min/kg) | - |
| Goats | IM | 10 | 10.97 ± 0.34 | 0.5 | 2.09 ± 0.08 | - | - | 75 ± 4 |
| Buffalo Calves | IV | 10 | 57.4 ± 0.72* | 0.017 | 2.14 ± 0.02 | 0.42 ± 0.005 | 0.14 ± 0.002 (L/kg/h) | - |
| Buffalo Calves | IM | 10 | 9.0 ± 0.5 | 0.5 | 2.39 ± 0.05 | - | - | 35.3 ± 3.10 |
| Ewes | IV | 10 | - | - | 1.68 ± 0.21 | 0.28 ± 0.03 | 0.11 ± 0.00 (L/h/kg) | - |
| Ewes | IM | 10 | - | - | 2.04 ± 0.06 | 0.45 ± 0.03 | 0.14 ± 0.01 (L/h/kg) | 88.85 ± 4.07 |
| Rats | IV/IM | 20 | - | - | 0.4 | - | - | ~88 |
| Dogs | IV/IM | 20 | - | - | 1.1 | - | - | ~80 |
| Cow Calves | IM | 10 | 13.27±0.19 | 0.75 | 3.61 ± 0.12 | 0.81 ± 0.07 | - | 61 ± 1 |
*Plasma concentration at 1 minute post-injection.
Systemic Bioavailability Across Species
The systemic bioavailability of cefpirome following intramuscular administration varies across species. In ewes, the bioavailability was reported as 88.85 ± 4.07%, indicating adequate absorption. cabidigitallibrary.orgsrce.hr Goats showed a bioavailability of 75 ± 4% after IM administration. ijvm.org.il In cow calves, the systemic bioavailability was 61 ± 1%. scispace.com Buffalo calves exhibited a lower bioavailability of 35.3 ± 3.10% following intramuscular administration. cabidigitallibrary.org The bioavailability in rats and dogs after both IV and IM administration was reported to be almost identical when calculated by AUC or urinary recovery rates. nih.gov Good bioavailability (86.8 ± 7.5%) was also reported in one study, while comparatively lower bioavailability was reported in cow calves (61.00 ± 1.00%), buffalo calves (35.3 ± 3.10%), and goats (72.0 ± 1.00%). cabidigitallibrary.org
Tissue Penetration and Distribution (e.g., cerebrospinal fluid, subcutaneous adipose tissue)
Cefpirome is reported to be well distributed in the body and penetrates tissues and body fluids to a high degree in mice, rats, rabbits, dogs, and monkeys. researchgate.net In dogs, the highest concentration of cefpirome was found in the kidneys, followed by the plasma, liver, lungs, and spleen. nih.gov
Studies have investigated the penetration of cefpirome into cerebrospinal fluid (CSF). The maximum concentrations in the CSF of rats and rabbits given a single intravenous dose of 20 mg/kg were 0.8 and 1.3 µg/ml, respectively. nih.gov The penetration ratio into the CSF, calculated as the percentage of the AUC in the CSF relative to the AUC in plasma, was 4.6% in rats and 6.4% in rabbits. nih.gov
The penetration of cefpirome into subcutaneous adipose tissue has also been studied. In septic patients, the tissue penetration of cefpirome was found to be significantly impaired compared to healthy subjects. nih.govnih.govresearchgate.net For subcutaneous adipose tissue, the area under the concentration-versus-time curve values from 0 to 240 minutes were lower in septic patients (6.90 ± 2.56 g · min/liter) compared to healthy subjects (13.11 ± 5.20 g · min/liter). nih.govnih.gov
The apparent volume of distribution (Vdarea) provides an indication of the extent of drug distribution into body tissues and fluids. Lower values of Vdarea in ewes (0.28 ± 0.03 L/kg after IV and 0.45 ± 0.03 L/kg after IM) suggest poorer distribution compared to some other species. srce.hr The Vdarea in ewes is similar to that reported in buffalo calves (0.42 ± 0.01 L/kg) but lower than in cow calves (0.81 ± 0.07 L/kg) and dogs (6.3 ± 1.90 L/kg). cabidigitallibrary.org The low Vdarea (0.42 ± 0.005 l/kg) in buffalo calves after intravenous administration indicated limited distribution into various body fluids and tissues. nih.gov
Plasma Protein Binding in Animal Models
Cefpirome binds to plasma proteins in animal models, and the extent of binding can vary by species. Cefpirome was bound to plasma proteins in cattle to the extent of 26.0 ± 2.84% at a concentration range of 1-100 µg/mL. vef.hr In goats, plasma protein binding of cefpirome was found to be 19.9%. ijvm.org.il Lower plasma protein binding values of 4%, 7%, and 8% have been reported in rabbits, dogs, and monkeys, respectively. ijvm.org.il In mice and rats, the protein binding was reported as 15% and 13%, respectively. ijvm.org.il The binding of cefpirome sulfate in mice, rats, rabbits, dogs, and monkeys was reported to be less than 11% in one study. nih.gov
Metabolism and Excretion Pathways in Animal Models
Cefpirome is primarily eliminated from the body through excretion, with metabolism playing a less significant role in some species studied.
Hepatic Metabolism Pathways
While the primary route of elimination for cefpirome in many animal species is renal excretion, information specifically detailing hepatic metabolism pathways in the listed animal models is limited in the provided search results. No active metabolites were found in the plasma or urine of animals given cefpirome in one study. nih.gov
Cefpirome is mainly excreted via the kidneys. nih.gov In rats and dogs, between 80% (dogs) and 90% (rats) of the administered dose was recovered in urine within 24 hours after IV or IM dosing. nih.gov In buffalo calves, about 58.5% of the administered intravenous dose was recovered in the urine within 24 hours. nih.gov This is in contrast to the higher amounts recovered in dogs (80%) and rats (90%). nih.gov A very low amount of cefpirome, only 2%, was reported in rabbit urine within 6 hours after intraduodenal administration in one study. nih.gov The total body clearance (ClB) of cefpirome represents the sum of metabolic and excretory processes. nih.gov
Renal Clearance and Excretion Rates
Cefpirome is primarily eliminated via the kidneys. Preclinical studies in rats and dogs have shown that between 80% (dogs) and 90% (rats) of an intravenous or intramuscular dose is recovered in urine within 24 hours, indicating that renal excretion is the major route of elimination researchgate.net. The elimination half-life of cefpirome is approximately 2 hours nih.gov. Total clearance of cefpirome appears to be approximately equal to creatinine (B1669602) clearance, suggesting that elimination is primarily mediated by glomerular filtration nih.gov. No active metabolites of cefpirome have been identified nih.gov.
Population Pharmacokinetics in Specialized Animal Models (e.g., extracorporeal membrane oxygenation)
While much of the literature on cefpirome pharmacokinetics in specialized models like extracorporeal membrane oxygenation (ECMO) focuses on human patients, these studies provide insights relevant to understanding drug disposition in altered physiological states that can be mimicked in animal models. Studies in patients receiving ECMO have shown that the presence of ECMO can increase cefpirome clearance and the central volume of distribution nih.govnih.govresearchgate.net. Serum creatinine concentration is negatively correlated with clearance, meaning lower serum creatinine is associated with lower clearance nih.govnih.govresearchgate.net. This suggests that conditions affecting renal function and volume of distribution, such as those present during ECMO, significantly impact cefpirome pharmacokinetics nih.govnih.govresearchgate.net. Animal models of critical illness and ECMO could be used to further investigate these pharmacokinetic alterations and their implications for drug exposure.
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling
PK/PD modeling is a crucial tool for understanding the relationship between drug exposure and antibacterial effect, and for optimizing dosing regimens in preclinical settings mdpi.comucl.ac.be. For beta-lactam antibiotics like cefpirome, the time that the unbound drug concentration remains above the minimum inhibitory concentration (fT>MIC) is considered the most important pharmacodynamic parameter for predicting bacterial killing nih.govnih.gov.
Time Above MIC (fT>MIC) as a Predictor of Bactericidal Activity in Animal Models
In animal infection models, the fT>MIC is a key predictor of the bactericidal activity of beta-lactam antibiotics nih.govnih.gov. For cephalosporins, including cefpirome, a target of 40% fT>MIC has been shown to best correlate with bacteriostasis at 24 hours, while a target of 65% fT>MIC best predicts near-maximal bactericidal activity at 24 hours nih.govasm.org. Studies have evaluated the percentage of the dosing interval that free drug concentrations exceed the MIC (% fT >MIC) as a target for treatment researchgate.net.
Monte Carlo Simulations for Dose Optimization in Preclinical Settings
Monte Carlo simulations are widely used in preclinical PK/PD analysis to assess the probability of target attainment (PTA) and cumulative fraction of response (CFR) for various dosing regimens against different pathogens with varying MIC distributions nih.govnih.govresearchgate.netmdpi.comnih.govasm.orgnih.gov. These simulations utilize pharmacokinetic parameters derived from studies (including those in animal models or specialized conditions like ECMO) and MIC data to predict the likelihood of achieving the desired pharmacodynamic target (e.g., 65% fT>MIC) nih.govnih.govresearchgate.netmdpi.comnih.govasm.orgnih.gov. By simulating thousands of hypothetical subjects, Monte Carlo simulations help identify optimal dosing strategies to maximize the probability of therapeutic success in preclinical settings before translating findings to clinical studies nih.govnih.govresearchgate.netmdpi.comnih.govasm.orgnih.gov.
Here is an interactive table summarizing key pharmacokinetic parameters of cefpirome in preclinical models based on the provided text:
| Parameter | Species | Route of Administration | Value | Unit | Source |
|---|---|---|---|---|---|
| Elimination Half-life | Rat | IV/IM | ~0.4 | h | researchgate.net |
| Elimination Half-life | Dog | IV/IM | ~1.1 | h | researchgate.net |
| Elimination Half-life | Goat | IV | 2.2 ± 0.03 | h | researchgate.net |
| Elimination Half-life | Goat | IM | 3.58 ± 0.02 | h | researchgate.net |
| Elimination Half-life | Various | Not specified | ~2 | h | nih.gov |
| Renal Excretion (% dose) | Rat | IV/IM | ~90 | % | researchgate.net |
| Renal Excretion (% dose) | Dog | IV/IM | ~80 | % | researchgate.net |
| Renal Excretion (% dose) | Various | IV | ~80 | % | nih.gov |
| Protein Binding | Various | Not specified | ~10 | % | nih.govnih.gov |
| Protein Binding | Cattle | Not specified | 26.0 ± 2.84 | % | researchgate.net |
| Volume of Distribution | Goat | IV | 0.40 ± 0.01 | L/kg | researchgate.net |
| Total Body Clearance | Goat | IV | 2.5 ± 0.02 | mL/min/kg | researchgate.net |
| Total Body Clearance | Goat | IM | 3.45 ± 0.01 | mL/min/kg | researchgate.net |
| Bioavailability | Goat | IM | 72 ± 1 | % | researchgate.net |
| Bioavailability | Various | IM | >90 | % | nih.gov |
| Volume of Distribution | Various | Not specified | Similar to extracellular fluid volume | - | nih.gov |
Advanced Formulation and Stability Research
Degradation Pathways and Kinetics
The degradation of cefpirome (B1668871) sulfate (B86663) can occur through various pathways, including hydrolysis, photolysis, thermal degradation, and oxidation. These processes lead to the formation of various degradation products, impacting the potency and safety of the drug.
Hydrolytic Degradation (Acid, Alkaline)
Hydrolysis is a primary degradation pathway for cefpirome sulfate in aqueous solutions, particularly under acidic and alkaline conditions. Studies have shown that this compound undergoes specific acid-base catalysis in solutions of hydrochloric acid, sodium hydroxide (B78521), acetate (B1210297), borate, and phosphate (B84403) buffers. ptfarm.plnih.govresearchgate.net General acid-base hydrolysis has not been observed for this compound. ptfarm.plnih.govresearchgate.net
In strongly acidic solutions or under irradiation by artificial sunlight, anti-cefpirome, 2-[[(2-amino-4-thiazolyl)-((Z)-methoxyimino)-acetyl]aminomethyl]-1,2,5,7-tetrahydro-7-oxo-4H-furo[3,4-D]- ptfarm.plnih.govthiazine, and 6,7-dihydro-5H-1-pyrindine are produced. nih.gov In aqueous solutions ranging from neutral to alkaline pH, the degradation products include epi-cefpirome, delta 2-cefpirome, 2-[[(2-amino-4-thiazolyl)((Z)-methoxy-imino)acetyl]amino]acetaldehyde, and 6,7-dihydro-5H-1-pyrindine. nih.gov
Specific acid-base catalysis of this compound involves the hydrolysis of different ionic species present in solution, including dications, monocations, zwitterions, and monoanions, catalyzed by hydrogen ions and water. ptfarm.plnih.govresearchgate.net
Photolytic, Thermal, and Oxidative Degradation
This compound is also susceptible to degradation induced by light, heat, and oxidizing agents. Photodegradation of this compound has been observed upon exposure to artificial sunlight. nih.gov Under irradiation by artificial sunlight, degradation products such as anti-cefpirome are formed. nih.gov
Thermal degradation studies have been conducted on this compound in the solid state at various temperatures and relative humidity levels. researchgate.net In the solid state, the degradation follows first-order kinetics. researchgate.net
This compound is also subject to oxidative degradation. ptfarm.plnih.govresearchgate.net Forced degradation studies involving oxidation have been performed to understand its behavior under such stress conditions. ptfarm.plnih.govresearchgate.net
Pseudo-First-Order Kinetics of Degradation
The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics. ptfarm.plnih.govresearchgate.netnih.gov This means that the rate of degradation is proportional to the concentration of this compound at any given time, assuming the concentration of the degrading agent (like water or ions in buffered solutions) is in large excess and remains relatively constant. The observed rate constant (kobs) is equal to the pH-dependent rate constant (kpH) in solutions where specific acid-base catalysis is observed. ptfarm.plnih.govresearchgate.net
Identification and Characterization of Degradation Products
The identification and characterization of this compound degradation products are crucial for understanding its degradation pathways and ensuring the quality of pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), including ESI-Q-TOF MS and LC-MS/TOF, MSn, and on-line H/D exchange, have been employed for this purpose. researchgate.netnih.govresearchgate.net
Studies have identified several degradation products formed under various stress conditions. For instance, in neutral to alkaline aqueous solutions, epi-cefpirome and delta 2-cefpirome are among the products. nih.gov In strongly acidic solutions or under light exposure, anti-cefpirome can be formed. nih.gov Research has also characterized nine impurities and isomers in this compound, eight of which were previously unknown, using two-dimensional liquid chromatography coupled to electrospray ionization tandem mass spectrometry. nih.govresearchgate.net Structures for these unknown compounds were proposed based on MSn fragmentation data. nih.govresearchgate.net
Chemical Stability in Various Research Matrices
The chemical stability of this compound is significantly influenced by the matrix in which it is present, particularly in aqueous solutions and buffer systems, where pH plays a crucial role.
Aqueous Solutions and Buffer Systems (pH-Dependent Stability Profile)
The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. This compound is reported to be most stable in aqueous solutions within the pH range of 4 to 7. ptfarm.plnih.govresearchgate.netnih.gov It is slightly unstable below pH 3 and degrades rapidly at pH 9 and higher. ptfarm.plnih.gov The pH-rate profile indicates that this compound is generally more stable in acidic than in basic pH values and exhibits a wide plateau region in acidic and neutral pH. ptfarm.pl This pH-dependent stability profile is influenced by the specific acid-base catalysis involving different ionic forms of this compound. ptfarm.plnih.govresearchgate.net
The degradation of this compound in aqueous solutions and buffer systems (including hydrochloric acid, sodium hydroxide, acetate, borate, and phosphate buffers) has been investigated across a wide pH range (0.44 to 13.00). ptfarm.plnih.govresearchgate.net The observed degradation in these systems follows pseudo-first-order kinetics. ptfarm.plnih.govresearchgate.net
Summary of pH-Dependent Stability:
| pH Range | Stability Profile |
| pH 4 - 7 | Most Stable |
| Below pH 3 | Slightly Unstable |
| pH 9 and higher | Rapidly Degrades |
Solid-State Stability
Studies have investigated the stability of this compound in the solid state, examining the influence of factors such as temperature and relative air humidity (RH). The degradation of this compound in the solid state follows a first-order reaction dependent on the substrate concentration. researchgate.netnih.gov Kinetic and thermodynamic parameters of this degradation have been calculated. researchgate.netnih.gov
Research indicates that this compound is susceptible to degradation in the solid state, with increased RH leading to a significantly faster degradation rate compared to dry air conditions. ptfarm.pl For instance, studies involving heating this compound samples in heat chambers at different temperatures and RH levels have demonstrated this susceptibility. ptfarm.pl
Compatibility with Excipients and Solubilizing Agents
Compatibility studies are essential to ensure the stability of this compound when formulated with other substances. Research has evaluated the compatibility of this compound with commonly used agents.
In simulated Y-site injection studies, this compound at a concentration of 50 mg/mL in various diluents (0.9% sodium chloride injection, 0.45% sodium chloride injection, 5% dextrose injection, and lactated Ringer's injection) was found to be stable for at least eight hours in the presence of several commonly used intensive care drugs. nih.govresearchgate.net These drugs included amikacin (B45834) sulfate, cefazolin (B47455) sodium, clindamycin (B1669177) phosphate, dexamethasone (B1670325) sodium phosphate, dopamine (B1211576) hydrochloride, epinephrine (B1671497) hydrochloride, fluconazole, gentamicin (B1671437) sulfate, and vancomycin (B549263) hydrochloride. nih.govresearchgate.net Visual observations showed no phenomena indicating incompatibility, and minimal changes in pH were noted. nih.govresearchgate.net However, amphotericin B at 0.1 mg/mL was not stable in the presence of this compound. nih.govresearchgate.net
The use of sodium carbonate as a co-solvent in existing this compound for injection formulations has been associated with issues such as pressure build-up upon reconstitution due to carbon dioxide production, potential for drug degradation due to strong local alkalinity or higher temperatures during dissolution, increased related substances, and deepened solution color. google.comgoogle.com These issues can reduce preparation stability and limit clinical application due to the sodium ion content. google.com
Innovative Formulation Approaches (Focus on chemical stability, not dosage forms)
Innovative formulation approaches for this compound primarily focus on enhancing its chemical stability.
Strategies for Enhanced Stability (e.g., pH optimization, co-formulation)
Optimizing the pH of solutions is a key strategy for enhancing the stability of this compound. Studies have shown that this compound is most stable in aqueous solutions within a pH range of 4 to 6. ptfarm.plnih.gov It is reported to be slightly unstable below pH 3 and degrades rapidly at pH 9 and higher. ptfarm.plptfarm.pl The degradation in aqueous solutions is a pseudo-first-order reaction. ptfarm.plnih.gov Specific acid-base catalysis has been observed, involving the hydrolysis of different ionic forms of this compound under the influence of water and hydrogen ions. ptfarm.plnih.gov The total reaction rate is a sum of partial reactions involving these species. nih.gov
Co-formulation strategies have also been explored to improve stability. For instance, a new combination of this compound with alkaline or neutral amino acids has been developed to address the stability issues associated with sodium carbonate. google.com Preferred amino acids include L-histidine, L-lysine, L-arginine, and L-cysteine, with L-arginine being most preferred. google.com This approach aims to minimize amino acid consumption while maintaining a suitable pH for the solution and ensuring chemical stability. google.com The molar ratio of this compound to the alkaline or neutral amino acid is preferably between 1:0.5 and 1:3.5. google.com This co-formulation can lead to better clarity upon dissolution and more stable quality compared to formulations using sodium carbonate. google.com
Adsorption Studies for Purification and Handling (e.g., macroporous resin)
Adsorption studies are relevant to the purification and handling of this compound, particularly in processes involving its isolation or removal from solutions. Macroporous resins have been investigated for their ability to adsorb this compound.
Studies on the adsorption of this compound in aqueous solution using macroporous resin (specifically XAD-16) have been conducted to understand the thermodynamics, kinetics, and isotherm parameters of the process. researchgate.netacs.orgsci-hub.seacs.orgresearchgate.net Static equilibrium tests have shown that the Freundlich equation adequately fits the adsorption isotherm data. researchgate.netacs.orgsci-hub.seresearchgate.net Thermodynamic data suggest that the adsorption of this compound onto XAD-16 resin in aqueous solution is a spontaneous exothermic process characterized by physical adsorption. researchgate.netacs.orgsci-hub.seacs.orgresearchgate.net Dynamic tests have also examined the influence of factors such as initial concentration, bed height, and residence time on the breakthrough curve, allowing for the definition of optimal parameters for adsorption. researchgate.netacs.orgsci-hub.seacs.org The method of adsorption using macroporous resin offers advantages such as simple equipment, convenient operation, energy saving, and high product purity. sci-hub.se
Adsorption Isotherm Data (Freundlich Model)
| Parameter | Value |
| Freundlich constant (K) | Data not explicitly available in snippets |
| Freundlich exponent (n) | Data not explicitly available in snippets |
Note: Specific numerical data for Freundlich constants and exponents were not available in the provided search snippets.
Adsorption Thermodynamic Parameters (XAD-16 Resin)
| Parameter | Indication |
| Free energy of adsorption (ΔG°) | Spontaneous process |
| Heat of adsorption (ΔH°) | Exothermic process |
| Entropy of adsorption (ΔS°) | Data not explicitly available in snippets |
Note: Specific numerical values for thermodynamic parameters were not available in the provided search snippets, but the nature of the process (spontaneous, exothermic, physical adsorption) was indicated. researchgate.netacs.orgsci-hub.seacs.orgresearchgate.net
Dynamic Adsorption Parameters (XAD-16 Resin)
| Parameter | Influence | Optimal Parameters Examined |
| Initial concentration | Influences breakthrough curve | Yes |
| Bed height | Influences breakthrough curve | Yes |
| Residence time | Influences breakthrough curve | Yes |
Note: Specific optimal parameter values were not available in the provided search snippets. researchgate.netacs.orgsci-hub.seacs.org
Analytical Methodologies for Research and Development
Chromatographic Methods
Chromatographic techniques are widely used for the separation, identification, and quantification of cefpirome (B1668871) sulfate (B86663) in various matrices, including raw materials, pharmaceutical formulations, and biological samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is a prominent technique for the analysis of cefpirome sulfate. Numerous reversed-phase HPLC methods have been developed and validated for its determination in bulk form and pharmaceutical dosage forms. These methods often utilize C18 stationary phases with mobile phases consisting of mixtures of organic solvents (such as methanol (B129727) or acetonitrile) and aqueous buffers (like phosphate (B84403) buffer or ammonium (B1175870) acetate) at specific pH values ingentaconnect.comddtjournal.netresearchgate.netufrgs.brresearchgate.netnih.govresearchgate.netsrce.hr. Detection is typically performed using UV detectors at wavelengths such as 265 nm, 270 nm, or 258 nm, where this compound exhibits significant absorbance ingentaconnect.comddtjournal.netresearchgate.netufrgs.brresearchgate.netnih.govresearchgate.netsrce.hr.
HPLC methods have been successfully applied for the quantitative determination of this compound, demonstrating good linearity, accuracy, and precision ingentaconnect.comddtjournal.netufrgs.brresearchgate.netresearchgate.net. For instance, an RP-HPLC method using a LiChroCART-Lichrosphere100, C18 column with a mobile phase of methanol and 5mM Tetra butyl ammonium hydrogen sulphate (50:50 % v/v) at a flow rate of 1 mL/min and detection at 270 nm showed linearity over a range of 0.5-300 µg/mL ddtjournal.net. Another method employing a Techsphere ODS column with a mobile phase of methanol-water (30:70, v/v) at 0.8 mL/min and detection at 265 nm demonstrated linearity and was suitable for quantifying cefpirome in raw material and injectable preparations ufrgs.brresearchgate.net. Stability-indicating HPLC methods have also been developed to separate this compound from its degradation products, which is essential for assessing the drug's stability under various stress conditions like acid, alkaline, photolytic, thermal, and oxidative degradation researchgate.netnih.govresearchgate.netresearchgate.netcu.edu.eg.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers advantages in terms of speed and efficiency compared to conventional HPLC. A rapid UPLC method has been developed for the quantitative determination of this compound in pharmaceutical dosage forms. This method utilizes a Phenomnex C18 column (2.5 X 100 mm, 3.0 µm) with a mobile phase of 0.01M phosphate buffer and acetonitrile (B52724) (50:50% v/v) and detection at 265 nm using a PDA detector . The method achieved a retention time of 0.652 min and showed excellent linearity over a range of 7.5-75 μg/mL with a correlation coefficient of 0.999 . This demonstrates the potential of UPLC for fast and precise analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of this compound, particularly for complex matrices or when high sensitivity and specificity are required, such as in pharmacokinetic studies or impurity profiling. LC-MS has been used to analyze cefpirome plasma concentrations nih.gov. Furthermore, two-dimensional LC coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) has been employed to separate and characterize impurities and isomers present in this compound bulk samples researchgate.netnih.gov. This approach is invaluable for identifying previously unknown impurities based on their fragmentation patterns obtained from MSn data researchgate.netnih.gov. The use of different columns and mobile phases in the two dimensions allows for enhanced separation of complex mixtures nih.gov.
Thin-Layer Chromatography (TLC), including RP-TLC
Thin-Layer Chromatography, particularly reversed-phase TLC (RP-TLC), is also utilized for the analysis of this compound. RP-TLC methods have been developed for the determination of this compound and its separation from degradation products researchgate.netresearchgate.netcu.edu.eg. These methods typically involve using reversed-phase plates and mobile phases composed of mixtures of buffers and organic solvents researchgate.netresearchgate.net. Densitometric measurement of the separated spots at a suitable wavelength, such as 270 nm, is used for quantification researchgate.netresearchgate.net. An RP-TLC method using disodium (B8443419) hydrogen phosphate dihydrate (2.0 g %w/v, pH 3.5 adjusted with phosphoric acid) and acetone (B3395972) (15:10, v/v) as the developing system showed a linear calibration curve in the range of 1.0-10.0 μ g/spot researchgate.netresearchgate.net.
Spectrophotometric Methods
Spectrophotometric methods, particularly UV-Visible spectrophotometry, provide simple and cost-effective approaches for the determination of this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is applied for the quantitative estimation of this compound in pure form and pharmaceutical formulations. Direct UV spectrophotometric methods measure the absorbance of this compound solutions at its maximum absorption wavelength, typically around 270-271 nm, using appropriate solvents like 0.1 M hydrochloric acid or distilled water researchgate.netufrgs.brresearchgate.net.
Other spectrophotometric methods involve the formation of colored complexes through reactions with specific reagents, which are then measured in the visible region. For instance, a method describes the formation of a green colored complex with ferric chloride and 3-methyl-2-benzothiazolinone hydrazone (MBTH), exhibiting maximum absorption at 635 nm. This method was found to be linear in the concentration range of 2.5-20 µg/ml ijpsonline.com. Another method utilizes the Folin-Ciocalteau reagent in alkaline medium to form a blue colored species that can be estimated at 700 nm, with linearity in the range of 5-20 µg/mL . A third method involves the formation of a stable red colored product by oxidation with ferric nitrate (B79036) and subsequent complexation with 1,10-phenanthroline (B135089), with maximum absorption at 515 nm, showing linearity from 0.20 to 6.00 μg/mL researchgate.net. These spectrophotometric methods offer simplicity and sensitivity for routine analysis.
Data Tables
While detailed raw data from all studies are extensive, representative findings regarding linearity and detection wavelengths from some of the discussed methods are summarized below:
| Analytical Method | Column/System | Mobile Phase/Reagents | Detection Wavelength (nm) | Linearity Range | Reference |
| HPLC (RP) | LiChroCART-Lichrosphere100, C18 | Methanol:5mM Tetra butyl ammonium hydrogen sulphate (50:50) | 270 | 0.5-300 µg/mL | ddtjournal.net |
| HPLC (RP) | Techsphere ODS | Methanol:Water (30:70) | 265 | Not specified, validated range | ufrgs.brresearchgate.net |
| HPLC (RP) | Lichrospher RP-18 | 12 mM ammonium acetate (B1210297):Acetonitrile (90:10) | 270 | 5.0–50.0 μg mL−1 | researchgate.netresearchgate.net |
| UPLC | Phenomnex C18 (2.5 X 100 mm, 3.0 µm) | 0.01M phosphate buffer:Acetonitrile (50:50) | 265 | 7.5-75 μg/mL | |
| RP-TLC | Reversed-phase plates | Disodium hydrogen phosphate dihydrate:Acetone (15:10) | 270 | 1.0–10.0 μ g/spot | researchgate.netresearchgate.net |
| UV-Vis Spectrophotometry | - | Ferric chloride + MBTH complex | 635 | 2.5-20 µg/ml | ijpsonline.com |
| UV-Vis Spectrophotometry | - | Folin-Ciocalteau reagent complex | 700 | 5-20 µg/mL | |
| UV-Vis Spectrophotometry | - | Ferric nitrate + 1,10-phenanthroline complex | 515 | 0.20-6.00 μg/mL | researchgate.net |
| UV-Vis Spectrophotometry | - | 0.1 M Hydrochloric acid | 271 | Not specified, validated range | ufrgs.brresearchgate.net |
Derivatization Techniques for Spectrophotometric Analysis (e.g., Folin-Ciocalteau reagent)
Spectrophotometric methods offer a simple and sensitive approach for the determination of this compound. Some methods involve derivatization to form colored chromogens that can be measured using a UV-Vis spectrophotometer. One such approach utilizes the Folin-Ciocalteau reagent.
A spectrophotometric method has been proposed where this compound reacts with Folin-Ciocalteau reagent in the presence of sodium hydroxide (B78521) to form a blue chromogen. This colored product can be quantified by measuring its absorbance at 700 nm. The method has been reported to be applicable in the concentration range of 5-20 µg/mL of the drug. Another spectrophotometric method involves the reaction of this compound with ferric chloride and 3-methyl-2-benzothiazolinone hydrazone (MBTH), forming a stable green complex with maximum absorption at 635 nm. This complex obeys Beer's law in the concentration range of 2.5-20 μg/ml. ijpsonline.comresearchgate.net
Electrochemical Methods for Quantification
Electrochemical methods, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), have also been explored for the quantification of cefpirome. cumhuriyet.edu.tr A novel DPV method utilizing a glassy carbon electrode (GCE) has been developed and validated for the sensitive detection and determination of cefpirome. cumhuriyet.edu.trresearchgate.net This method involved optimizing experimental conditions like pH and electrolyte type to achieve a high peak current. cumhuriyet.edu.trresearchgate.net The oxidation of cefpirome under optimum conditions exhibited a diffusion-controlled process dependent on pH. cumhuriyet.edu.trresearchgate.net
Electrochemical methods have demonstrated linearity over specific concentration ranges. For instance, using DPV and SWV with a multiwalled carbon nanotube modified glassy carbon electrode, a linear range of 200–600 μg mL−1 was obtained for cefpirome in bulk form and pharmaceutical formulations. cumhuriyet.edu.tr Another electrochemical method showed a linear range between 2-200 µM for cefpirome in pH 4.7 acetate buffer solution. cumhuriyet.edu.trresearchgate.net
Application in Research Matrices (e.g., bulk drug substance, laboratory samples, animal biological fluids)
Validated analytical methods for this compound are applied to quantify the compound in various research matrices. These matrices include bulk drug substance, where the purity and quality of the raw material are assessed. cumhuriyet.edu.trufrgs.brresearchgate.netresearchgate.net Laboratory samples, which may include formulations or samples from degradation studies, are also analyzed using these methods. ufrgs.brresearchgate.netptfarm.plnih.govresearchgate.netresearchgate.netasianpubs.org
Furthermore, analytical methods are crucial for determining cefpirome concentrations in animal biological fluids during pharmacokinetic and residue studies. Cefpirome has been analyzed in matrices such as human urine cumhuriyet.edu.trresearchgate.netresearchgate.netresearchgate.net, plasma researchgate.net, serum researchgate.net, and tissue researchgate.net. Studies in animals, such as ewes, have involved the determination of this compound in plasma to understand its pharmacokinetic profile after administration. researchgate.netcabidigitallibrary.org While specific data on the analysis of this compound in animal biological fluids using Folin-Ciocalteau reagent or electrochemical methods were less prominent in the search results compared to chromatographic methods, the application of analytical methods in these matrices is a critical aspect of research and development.
Preclinical Comparative Studies and Translational Relevance
Comparison of Antimicrobial Efficacy with Other Cephalosporins
The antimicrobial efficacy of cefpirome (B1668871) sulfate (B86663) has been extensively compared to that of various other cephalosporins in both in vitro and animal infection models.
Against Specific Pathogens in In Vitro Models
In vitro studies have demonstrated that cefpirome sulfate exhibits potent activity against a wide range of clinically significant bacteria. It has shown comparable activity to ceftazidime (B193861) against Pseudomonas aeruginosa. jpma.org.pk this compound has also been reported to be more active than several third-generation cephalosporins, including ceftazidime, cefoperazone (B1668861), ceftizoxime (B193995), and ceftriaxone (B1232239), against various pathogens such as Escherichia coli, Klebsiella spp., Enterobacter spp., Proteus spp., Salmonella typhi, methicillin-sensitive staphylococci, and enterococci. jpma.org.pksigmaaldrich.com
Against ceftazidime-resistant isolates, cefpirome demonstrated notable activity. In a U.S. trial comparing cefpirome with five third-generation cephalosporins, only 0.8% of enteric bacilli were resistant to cefpirome, compared to 4.9% and 4.7% resistance observed with ceftazidime and cefoperazone, respectively. nih.gov An international study also showed that cefpirome was active against ceftazidime-resistant, class I beta-lactamase-producing enteric bacilli, particularly Citrobacter spp., Enterobacter spp., and Morganella morganii, with 75% susceptibility and an MIC50 of 4 mg/l. nih.gov Furthermore, cefpirome was found to be significantly more active (8- to 64-fold) than ceftazidime against seven different staphylococcal species. nih.gov Against strains with derepressed inducible chromosomal cephalosporinase, cefpirome was the sole cephalosporin (B10832234) with an MIC90 in the susceptible range. nih.gov
The following table summarizes some comparative in vitro efficacy data:
| Pathogen Group | Cefpirome Activity vs. Third-Generation Cephalosporins (e.g., Ceftazidime, Cefoperazone, Ceftizoxime, Ceftriaxone) | Cefpirome Activity vs. Ceftazidime | Source |
| Escherichia coli | More active | More active | jpma.org.pksigmaaldrich.com |
| Klebsiella spp. | More active | More active | jpma.org.pksigmaaldrich.com |
| Enterobacter spp. | More active | More active | jpma.org.pksigmaaldrich.com |
| Proteus spp. | More active | More active | jpma.org.pksigmaaldrich.com |
| Salmonella typhi | More active | More active | jpma.org.pk |
| Methicillin-sensitive Staphylococcus spp. | More active | More active | jpma.org.pk |
| Enterococcus spp. | More active | More active | jpma.org.pk |
| Pseudomonas aeruginosa | More active than cefoperazone, ceftizoxime, ceftriaxone | Comparable activity | jpma.org.pknih.govasm.org |
| Ceftazidime-resistant Enterobacteriaceae (e.g., Citrobacter, Enterobacter, Morganella morganii) | Active | More active | nih.gov |
| Ceftazidime-resistant Staphylococcus spp. | 8- to 64-fold more active | 8- to 64-fold more active | nih.gov |
| Strains with derepressed inducible chromosomal cephalosporinase | Sole cephalosporin with susceptible MIC90 | - | nih.gov |
In Animal Infection Models (e.g., experimental pneumonia, meningitis)
For beta-lactam antibiotics like cefpirome, the time that non-protein-bound plasma concentrations remain above the minimum inhibitory concentration (fT>MIC) is a key pharmacokinetic/pharmacodynamic (PK/PD) parameter that predicts bacterial killing at 24 hours in animal infection models. asm.org A target of 40% fT>MIC best correlates with bacteriostasis at 24 hours, while a target of 65% fT>MIC best predicts near-maximal bactericidal activity at 24 hours in animal models. asm.org
While specific detailed comparisons in experimental pneumonia or meningitis animal models were not extensively found in the provided snippets, the importance of PK/PD targets derived from animal models for predicting efficacy is highlighted. asm.org
Comparative Pharmacokinetic Profiles in Animal Models
Pharmacokinetic studies of cefpirome have been conducted in various animal species, including rats, dogs, buffalo calves, cow calves, goats, monkeys, and sheep. cabidigitallibrary.orgresearchgate.net These studies are essential because extrapolation of pharmacokinetic data generated in one target animal species may not truly match with other target animal species. cabidigitallibrary.org
In rats and dogs, after single intravenous or intramuscular doses of 20 mg/kg, the elimination half-lives of cefpirome were similar, ranging from 0.4 hours in rats to 1.1 hours in dogs. researchgate.netnih.gov Cefpirome was mainly excreted via the kidneys; between 80% (dogs) and 90% (rats) was recovered in urine within 24 hours. researchgate.netnih.gov The bioavailability of cefpirome in rats and dogs after both routes of administration was almost identical when calculated either by the AUC or the urinary recovery rates. nih.gov
Comparative pharmacokinetic data in sheep indicated a mean elimination half-life of 3.58 ± 0.02 hours following intramuscular administration of 10 mg/kg. researchgate.net This was higher than the half-life reported for ceftriaxone (1.69 ± 0.07 hours) and similar to cefepime (B1668827) (2.54 ± 0.12 hours) in sheep. srce.hr The mean apparent volume of distribution (Vdarea) calculated following single dose intramuscular administration of cefpirome (10 mg/kg) in ewes was 0.45 ± 0.03 L/kg, similar to buffalo calves but lower than reported values in cow calves and dogs. cabidigitallibrary.org The systemic bioavailability of cefpirome following intramuscular administration in ewes was 88.85 ± 4.07%, indicating adequate absorption. cabidigitallibrary.org However, bioavailability varied in other species, such as cow calves (61.00 ± 1.00%), buffalo calves (35.3 ± 3.10%), and goats (72.0 ± 1.00%). cabidigitallibrary.org
The following table presents a summary of comparative pharmacokinetic parameters in some animal models:
| Animal Species | Route of Administration | Dose (mg/kg) | Elimination Half-life (h) | Renal Excretion (% in 24h) | Bioavailability (%) | Compared Cephalosporin (Species) | Comparative Half-life (h) | Source |
| Rat | IV or IM | 20 | 0.4 | 90 | ~100 | - | - | researchgate.netnih.gov |
| Dog | IV or IM | 20 | 1.1 | 80 | ~100 | - | - | researchgate.netnih.gov |
| Ewe | IM | 10 | 3.58 ± 0.02 | - | 88.85 ± 4.07 | Ceftriaxone (Sheep) | 1.69 ± 0.07 | cabidigitallibrary.orgresearchgate.netsrce.hr |
| Ewe | IM | 10 | - | - | 88.85 ± 4.07 | Cefepime (Sheep) | 2.54 ± 0.12 | cabidigitallibrary.orgsrce.hr |
| Cow Calf | - | - | 2.41 ± 0.23 | - | 61.00 ± 1.00 | - | - | cabidigitallibrary.orgsrce.hr |
| Buffalo Calf | - | - | 2.14 ± 0.02 | - | 35.3 ± 3.10 | - | - | cabidigitallibrary.orgsrce.hr |
| Goat | - | - | 2.20 ± 0.03 / 2.12 ± 0.14 | - | 72.0 ± 1.00 | - | - | cabidigitallibrary.orgresearchgate.netsrce.hr |
Comparative Biochemical Interactions (e.g., β-lactamase stability, PBP binding)
This compound's biochemical interactions, particularly its stability against beta-lactamases and its binding affinity to penicillin-binding proteins (PBPs), are key factors contributing to its broad spectrum of activity. Cefpirome binds to one or more PBPs, inhibiting the final transpeptidation step of bacterial cell wall synthesis. patsnap.comncats.ionih.govbiocon.comtoku-e.com It exhibits high affinity for multiple PBPs, including PBP 2 and PBP 3, which contributes to its effectiveness and potentially reduces the development of resistance. patsnap.com
A significant advantage of cefpirome is its stability against most plasmid- and chromosome-mediated beta-lactamases, including derepressed class I (AmpC) beta-lactamases, which can inactivate many third-generation cephalosporins. patsnap.comncats.iocabidigitallibrary.orgresearchgate.nettg.org.au This stability is attributed to its low affinity for these enzymes and its chemical structure. patsnap.comcabidigitallibrary.orgtoku-e.comresearchgate.net However, it can be hydrolyzed to some extent by certain beta-lactamases, such as R plasmid-mediated penicillinase of Richmond-Sykes type Va/b and chromosomal cephalosporinases from Bacteroides species. researchgate.net While generally stable, it may be susceptible to extended-spectrum plasmid-mediated SHV enzymes. ncats.io
Compared to third-generation cephalosporins, cefpirome offers improved stability against class I beta-lactamases produced by Enterobacteriaceae. ncats.io Its susceptibility profile to beta-lactamases has been reported as almost the same as ceftazidime, but it was more stable than moxalactam. researchgate.net
Preclinical Assessment of Organ-Specific Influence (e.g., comparative renal effects in animal models)
Preclinical assessments of organ-specific influence, such as renal effects, are important for understanding the potential toxicity profile of an antibiotic. Cefpirome is primarily eliminated by the kidneys, with a high percentage of the administered dose recovered unchanged in the urine in animal studies. researchgate.netnih.govbiocon.com
While the provided snippets mention that cefpirome is principally eliminated by the kidney biocon.com and that renal function should be monitored mims.com, detailed comparative preclinical assessments specifically focusing on renal effects in animal models compared to other cephalosporins were not extensively available within the provided search results. One snippet mentions that residual levels of cefpirome were highest in the liver followed by the kidney in a study, suggesting accumulation in these organs researchgate.net.
In Vitro and Preclinical Drug Interaction Studies (e.g., with other antibiotics, non-antibiotic compounds)
Information regarding specific in vitro and preclinical drug interaction studies involving this compound and other antibiotics or non-antibiotic compounds was limited in the provided snippets. One search result mentions reduced clearance of cefpirome with probenecid (B1678239) mims.com. Probenecid is known to inhibit the renal tubular secretion of many beta-lactam antibiotics, which can increase their serum concentrations and prolong their half-lives. This suggests a potential pharmacokinetic interaction where probenecid affects the renal elimination of cefpirome.
Synthetic Chemistry and Manufacturing Research
Development of Novel Synthetic Pathways
Starting Materials and Intermediates (e.g., 7-ACA, Cefotaxime (B1668864) derivatives, GCLE, 7-ACP)
The synthesis of cefpirome (B1668871) sulfate (B86663) typically originates from a β-lactam core structure, with key starting materials and intermediates including 7-aminocephalosporanic acid (7-ACA), cefotaxime derivatives, GCLE (4-methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate), and 7-ACP (7-amino-3-[(2,3-cyclopentenopyridine)-1-methyl]cephalosporanic acid hydrochloride). google.comresearchgate.netwikipedia.orggoogle.comfishersci.canih.govnih.govwikiwand.comchemspider.com
Two main synthetic routes are commonly reported. One route utilizes 7-ACA as a starting material, which undergoes acylation with an amino thiophene (B33073) oxime acid derivative to yield a cefotaxime derivative, followed by a substitution reaction with 2,3-cyclopentapyridine to obtain cefpirome. google.comresearchgate.netgoogle.comnih.gov Another approach involves starting with 7-ACA and first performing a substitution reaction with 2,3-cyclopentapyridine to introduce the pyridine (B92270) substituent, forming 7-ACP, which is then acylated with an amino thiophene oxime acid or its active ester to produce cefpirome. google.comgoogle.com Additionally, cefpirome can be synthesized from GCLE through a series of reactions including substitution, deprotection, hydrolysis, and acylation. researchgate.netgoogle.com
Optimization of Reaction Conditions and Yields
Optimization of reaction conditions is vital for improving the efficiency and yield of cefpirome sulfate synthesis. This involves carefully controlling parameters such as temperature, pH, solvent systems, and reaction time. For instance, in the synthesis starting from a cefotaxime derivative, the substitution reaction with 2,3-cyclopentapyridine can be carried out in a mixed solvent of organic solvent and water in the presence of alkali and a catalyst, with specific weight ratios of organic solvent to water influencing the outcome. google.com Continuous reaction in the same reactor for multiple steps can simplify the process and potentially reduce costs. google.com
Research also focuses on identifying efficient activating reagents and catalysts to facilitate key coupling and substitution reactions, aiming for higher conversion rates and reduced by-product formation. researchgate.netgoogle.comnih.gov The molar ratios of reactants, such as GCLE, sodium iodide, and 2,3-cyclopentenopyridine, are carefully controlled to optimize the substitution reaction. researchgate.net Similarly, the molar ratio of 7-ACP to the acylating agent is critical in the acylation step. google.com
Green Chemistry Principles in Synthesis
The application of green chemistry principles in this compound synthesis is increasingly important to minimize environmental impact and enhance sustainability. guidetomalariapharmacology.orgyale.edusigmaaldrich.comacs.orgskpharmteco.comnih.gov This includes efforts to reduce waste generation, maximize atom economy, use less hazardous chemicals and solvents, and design for energy efficiency. yale.edusigmaaldrich.comacs.orgskpharmteco.comnih.gov
One approach involves the development of one-pot procedures that combine multiple reaction steps in a single vessel, thereby reducing the need for intermediate workups and minimizing solvent usage and waste. researchgate.netnih.gov Utilizing less toxic solvents or solvent mixtures, as well as exploring alternative reaction media, aligns with green chemistry objectives. google.comgoogle.comskpharmteco.com The recovery and recycling of solvents and reagents, such as 2,3-cyclopentapyridine, are also important aspects of greener synthesis. google.comskpharmteco.comgoogle.com
Process Chemistry and Scale-Up Research
Process chemistry research for this compound focuses on developing robust and reproducible synthetic procedures suitable for large-scale manufacturing. This involves translating laboratory-scale reactions into industrial processes while maintaining high yield, purity, and consistency. tajpharma.com Scale-up research addresses challenges related to heat transfer, mixing, and mass transfer that become significant at larger scales.
Optimizing reaction conditions, solvent choices, and workup procedures are critical aspects of process chemistry to ensure efficient and safe production on a larger scale. google.comgoogle.com Research also explores continuous processing techniques as an alternative to batch synthesis, which can offer advantages in terms of efficiency and control for large-volume production.
Impurity Profiling and Control in Synthesis
Controlling impurities during the synthesis of pharmaceutical active ingredients like this compound is paramount to ensuring product quality and patient safety. researchgate.netnih.govresearchgate.neteuropa.eubiomedres.us Impurity profiling involves the identification, characterization, and quantification of potential impurities that may arise from starting materials, reagents, intermediates, by-products, or degradation products. nih.govresearchgate.neteuropa.eubiomedres.us
Advanced analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are employed to separate and characterize impurities, even at trace levels. nih.govresearchgate.net Studies focus on understanding the formation mechanisms of impurities during synthesis and storage to develop effective control strategies. researchgate.netnih.gov This includes optimizing reaction conditions to minimize impurity formation, implementing appropriate purification steps, and establishing stringent quality control measures for raw materials and final products. nih.goveuropa.eubiomedres.us The identification and structural elucidation of impurities, including isomers and degradation products, are essential for setting specifications and ensuring compliance with regulatory guidelines. nih.govresearchgate.neteuropa.eu
Development of Cefpirome Derivatives with Enhanced Properties
Research extends to the development of cefpirome derivatives with potentially enhanced properties, such as broader antimicrobial spectrum, improved potency against resistant strains, or altered pharmacokinetic profiles. nih.govgoogle.comnih.govnih.govmarketresearchintellect.com This involves modifying the side chains at the C-3 and C-7 positions of the cephalosporin (B10832234) core, as these positions are known to influence the biological activity and pharmacokinetic properties of cephalosporins. nih.govwikipedia.orgnih.gov
Studies explore variations in the oxyimino moiety at the C-7 side chain and the quaternary ammonium (B1175870) moiety at the C-3 side chain to investigate structure-activity relationships. researchgate.netnih.gov The introduction of different substituents can lead to derivatives with improved activity against specific pathogens, including resistant bacteria. researchgate.netnih.gov For example, certain sulfamoylamino-containing cephalosporin derivatives have shown promising antibacterial effects against Gram-negative bacteria and Staphylococcus aureus, comparable to or better than cefpirome. Ongoing research aims to develop derivatives with even broader antimicrobial activity and potentially overcome emerging resistance mechanisms. marketresearchintellect.com
Future Directions and Research Gaps
Addressing Emerging Resistance Challenges
Bacterial resistance to cephalosporins, including cefpirome (B1668871), often arises from the production of beta-lactamases, enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic inactive. toku-e.comgoogle.com While cefpirome demonstrates stability against certain beta-lactamases, the emergence of new and modified enzymes, such as extended-spectrum beta-lactamases (ESBLs) and carbapenemases, poses a significant challenge. google.comnih.gov
Future research needs to focus on understanding the specific mechanisms by which bacteria develop resistance to cefpirome sulfate (B86663) at a molecular level. This includes investigating the structural modifications in beta-lactamases that confer resistance to cefpirome and exploring the role of efflux pumps and reduced outer membrane permeability in resistance development. nih.gov Studies on the kinetics of interaction between cefpirome and emerging beta-lactamases are crucial for designing strategies to overcome resistance. For instance, research has identified that a 4-amino-acid deletion in the chromosome-encoded AmpC beta-lactamase of a Serratia marcescens clinical isolate led to high-level resistance to cefpirome, highlighting the impact of structural changes in enzymes on resistance. nih.gov Collaborative efforts between pharmaceutical companies and research institutions are exploring novel formulations of cefpirome sulfate specifically targeting resistant bacterial strains. pmarketresearch.com
Exploration of Novel Target Interactions
While the primary target of cefpirome is the penicillin-binding proteins involved in cell wall synthesis, further research could explore potential interactions with other bacterial targets or pathways. toku-e.comyoutube.compharmacompass.com Identifying novel targets could provide alternative strategies to enhance cefpirome's efficacy, particularly against resistant strains, or to broaden its spectrum of activity. Although the core mechanism is well-established, subtle variations in PBP binding profiles across different bacterial species and resistant strains warrant further investigation using advanced biochemical and structural techniques. Defining the elements that contribute to the characteristic susceptibility phenotype of a bacterial species could help identify new targets. researchgate.net
Advanced Drug Delivery System Research (Chemical Aspects)
Research into advanced drug delivery systems for this compound focuses on improving its chemical stability, solubility, and targeted delivery to the site of infection. This compound's stability can be influenced by factors such as pH, temperature, and humidity, and degradation products can form. researchgate.netptfarm.pl Studies on the solid-state stability of this compound have identified degradation products using techniques like HPLC-DAD and ESI-Q-TOF mass spectrometry, and kinetic and thermodynamic parameters of degradation have been calculated. researchgate.net
Future chemical aspects of drug delivery research include the development of formulations that enhance the stability of the beta-lactam ring against hydrolysis and enzymatic degradation. rajpub.com This could involve the use of novel excipients, encapsulation techniques, or the design of prodrugs that are cleaved at the site of infection. rajpub.com For example, studies on other cephem prodrug analogues, like cefetamet (B193807) pivoxil hydrochloride, have shown that excipient systems can alter physicochemical properties and biological activity, suggesting similar potential for this compound formulations. rajpub.com Research into the adsorption properties of this compound on materials like macroporous resin has been conducted, providing insights into potential purification and formulation processes. sci-hub.se
Integration of Omics Technologies in Mechanistic Studies
The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a more comprehensive understanding of bacterial responses to this compound and the development of resistance. researchgate.net
Integrating these technologies can help identify genetic mutations or altered gene expression patterns associated with resistance, elucidate changes in protein profiles related to beta-lactamase production or efflux pump activity, and reveal metabolic adaptations that contribute to survival in the presence of the antibiotic. researchgate.net While omics technologies offer comprehensive views of metabolic fluxes and regulatory mechanisms, further work is needed to pinpoint specific genes or pathways involved in resistance and connect them to observed phenotypes. researchgate.net Such studies can uncover complex interactions and provide valuable insights for the rational design of next-generation analogues or combination therapies.
Development of Next-Generation Analogues Through Rational Design
Building upon the understanding of structure-activity relationships (SAR) and resistance mechanisms, future research involves the rational design and synthesis of cefpirome analogues with improved properties. nih.gov This includes designing compounds with enhanced stability against emerging beta-lactamases, increased affinity for essential PBPs, improved penetration into bacterial cells (particularly Gram-negative bacteria), and reduced susceptibility to efflux pumps. toku-e.comyoutube.compharmacompass.com
Studies have already explored the synthesis and SAR of cefpirome analogues, investigating the impact of modifications at specific positions on antimicrobial activity against various bacteria. nih.gov For instance, research on 7 alpha-methoxy and 7 alpha-formamido analogues of cefpirome has provided insights into how structural changes affect activity against aerobic and anaerobic bacteria. nih.gov Future efforts will leverage computational modeling and high-throughput screening to identify promising chemical scaffolds and guide the synthesis of novel compounds with optimized pharmacological profiles to combat evolving resistance and expand the therapeutic utility of the cefpirome series.
Q & A
Basic Research Questions
Q. What standardized methods are recommended for physicochemical characterization of cefpirome sulfate in academic research?
- Methodological Answer : Key parameters include:
- UV spectrophotometry (absorbance at 270 nm, E<sup>1%</sup>1cm range: 405–435) for quantification .
- Nuclear magnetic resonance (NMR) for structural confirmation, particularly <sup>1</sup>H-NMR to verify substituents like the oxime group and thiazole ring .
- pH determination (1.6–2.6 for a 1% w/v aqueous solution) to assess stability .
- Optical rotation ([α]D<sup>20</sup>: −27° to −33°) to verify enantiomeric purity .
Q. How can researchers ensure sample purity during preparation of this compound solutions?
- Methodological Answer :
- Use reverse-phase HPLC with a C18 column (detection at 270 nm) and a mobile phase of ammonium dihydrogen phosphate and acetonitrile. Compare peak areas (sample vs. reference standard) to calculate potency .
- Perform heavy metal testing (limit ≤20 ppm) via volumetric titration and validate sterility using bacterial endotoxin assays (<0.10 EU/mg) .
Advanced Research Questions
Q. What experimental strategies are effective for analyzing this compound’s binding interactions with serum proteins like bovine serum albumin (BSA)?
- Methodological Answer :
- Use fluorescence quenching at physiological pH (7.4) to measure binding constants (e.g., Stern-Volmer analysis). Synchronous fluorescence and resonance light scattering (RLS) can identify conformational changes in BSA upon binding .
- Control temperature (e.g., 25°C vs. 37°C) to assess thermodynamic parameters (ΔH, ΔS) and binding spontaneity .
Q. How can researchers resolve contradictions in toxicity data for this compound across different administration routes?
- Methodological Answer :
- Compare LD50 values (e.g., intravenous: 1,900 mg/kg in rats vs. 3,850 mg/kg in mice) with threshold doses (TDLO) for chronic exposure (e.g., 45,000 mg/kg/90 days in monkeys). Use species-specific pharmacokinetic models to account for metabolic differences .
- Analyze histopathological data (e.g., renal/urinary changes at TDLO) to differentiate acute vs. cumulative effects .
Q. What advanced chromatographic techniques are recommended for profiling impurities and isomers in this compound bulk samples?
- Methodological Answer :
- Employ two-dimensional LC-MS/MS :
- First dimension : Kromasil C18 column with ammonium dihydrogen phosphate/acetonitrile gradient.
- Second dimension : Shim-pack GISS C18 column with ammonium formate/methanol gradient.
- Use positive/negative ion mode ESI-MS<sup>n</sup> to characterize fragmentation pathways of oxime-type cephalosporins. Nine impurities (eight novel) have been identified this way, including degradation products from storage .
Q. How can crystallization processes for this compound be optimized to improve yield and stability?
- Methodological Answer :
- Adjust solvent ratios (e.g., acetonitrile-water mixtures) and temperature gradients during recrystallization. Monitor crystal morphology via SEM to correlate with dissolution rates .
- Validate stability under ICH guidelines by tracking impurity formation (e.g., Δ <0.1% over 24 months at −25°C) .
Methodological Considerations for Data Integrity
- Reproducibility : Document exact HPLC conditions (e.g., injection volume: 20 µL, flow rate: 1.0 mL/min) to enable cross-lab validation .
- Contradiction Management : Use meta-analysis frameworks to reconcile species-specific toxicity data, emphasizing dose-normalization and endpoint variability .
- Ethical Reporting : Disclose all experimental parameters (e.g., buffer composition, temperature) to avoid selective data bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
